3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid
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Overview
Description
3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and methyl group on the phenyl ring and a methoxy group on the benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylphenol and 2-methoxybenzoic acid.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway. Common reagents include sulfuric acid or sodium hydroxide.
Process: The 3-chloro-4-methylphenol undergoes a Friedel-Crafts acylation reaction with 2-methoxybenzoic acid in the presence of a catalyst such as aluminum chloride to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methylphenylboronic acid
- 3-Chloro-4-methylphenylthiourea
- 3-Chloro-4-methylphenylamine
Uniqueness
3-(3-Chloro-4-methylphenyl)-2-methoxybenzoic acid is unique due to the presence of both chloro and methoxy groups on the benzoic acid structure, which can significantly influence its chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-6-7-10(8-13(9)16)11-4-3-5-12(15(17)18)14(11)19-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSOESSISFUPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690305 |
Source
|
Record name | 3'-Chloro-2-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-90-6 |
Source
|
Record name | 3'-Chloro-2-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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